4-(9h-Fluoren-9-ylideneamino)phenol
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Overview
Description
4-((9H-Fluoren-9-ylidene)amino)phenol is an organic compound characterized by the presence of a fluorenylidene group attached to an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-ylidene)amino)phenol typically involves the reaction of 9H-fluoren-9-one with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of 4-((9H-Fluoren-9-ylidene)amino)phenol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and crystallization are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((9H-Fluoren-9-ylidene)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.
Scientific Research Applications
4-((9H-Fluoren-9-ylidene)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 4-((9H-Fluoren-9-ylidene)amino)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenylidene group can participate in π-π interactions, while the phenolic hydroxyl group can form hydrogen bonds. These interactions influence the compound’s activity and its role in various pathways.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A compound with similar structural features but different functional groups.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with a fluorenylidene group, used in optoelectronic applications.
Uniqueness
4-((9H-Fluoren-9-ylidene)amino)phenol is unique due to its specific combination of a fluorenylidene group and an aminophenol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58633-11-7 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(fluoren-9-ylideneamino)phenol |
InChI |
InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI Key |
CKUBBTKMOMUNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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